molecular formula C14H18BClO4 B1427336 Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate CAS No. 866625-02-7

Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B1427336
CAS No.: 866625-02-7
M. Wt: 296.55 g/mol
InChI Key: DTQHAEYLCILHNJ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The compound features a benzoate ester backbone substituted with a chlorine atom at the 5-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 2-position. Its molecular formula is C₁₄H₁₇BClO₄, with a molecular weight of 296.55 g/mol.

The pinacol boronate group enhances stability against hydrolysis, making the compound suitable for catalytic applications under mild conditions . The chlorine substituent introduces electron-withdrawing effects, modulating the reactivity of the aromatic ring in cross-coupling reactions . This compound is often employed in pharmaceutical intermediate synthesis and materials science due to its predictable reactivity and compatibility with palladium catalysts .

Properties

IUPAC Name

methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(17)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQHAEYLCILHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866625-02-7
Record name methyl 5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The predominant method for synthesizing this compound involves a Suzuki-Miyaura cross-coupling reaction, which couples a halogenated aromatic ester with a boronic ester derivative. Key steps include:

  • Starting Materials :

    • Methyl 2-bromo-5-chlorobenzoate
    • Bis(pinacolato)diboron
  • Reaction Conditions :

    • Catalyst: Palladium complex, such as Pd(dppf)Cl₂·DCM or Pd(0) complexes
    • Base: Potassium acetate (KOAc)
    • Solvent: 1,4-Dioxane
    • Temperature: Approximately 90°C
    • Atmosphere: Nitrogen (N₂) inert atmosphere
    • Duration: Around 24 hours
  • Procedure :

    • The halogenated ester and boron source are dissolved in degassed 1,4-dioxane.
    • The palladium catalyst and base are added under an inert atmosphere.
    • The mixture is heated to facilitate the coupling, forming the boronate ester attached to the aromatic ring.
  • Outcome :

    • The reaction yields the boronate ester with a typical efficiency of approximately 74%, as reported in multiple studies.

Research Data :

  • Synthesis from methyl 2-bromo-5-chlorobenzoate and bis(pinacolato)diboron under these conditions yields the target compound with high purity, as evidenced by spectral data (IR, NMR) and chromatography.

Coupling with Boron Reagents

The key functional group, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, is introduced via boron chemistry:

  • Boron Source :

    • Bis(pinacolato)diboron is the reagent of choice, providing the boronate ester moiety.
  • Reaction :

    • Under palladium catalysis, the diboron reagent reacts with the aromatic halide, forming the boronate ester at the desired position.
    • The process is facilitated by bases like KOAc and solvents such as dioxane.

Research Findings :

  • The reaction is robust, with yields reaching up to 74%, and is compatible with various functional groups, including esters and halogens.

Alternative Synthetic Routes

While the primary method involves palladium-catalyzed cross-coupling, alternative pathways include:

  • Direct Lithiation and Borylation :

    • Using n-BuLi to lithiate the aromatic ring, followed by quenching with boron reagents.
    • This method requires strict control of temperature and regioselectivity.
  • Sequential Functionalization :

    • First, synthesize the boronate ester precursor.
    • Then, perform halogenation at the 5-position via electrophilic substitution.

Research Data :

  • These methods are less common due to lower selectivity and yields but can be employed in specialized cases.

Summary of Reaction Conditions and Yields

Method Reagents Catalyst Solvent Temperature Yield References
Suzuki-Miyaura Cross-Coupling Methyl 2-bromo-5-chlorobenzoate + bis(pinacolato)diboron Pd(dppf)Cl₂·DCM 1,4-Dioxane ~90°C 74% ,
Halogenation Methyl 2-aminobenzoate derivatives + NCS N/A N/A Controlled Regioselective
Lithiation/Borylation Aromatic lithiation + boron reagents n-BuLi THF -78°C Variable

Research Findings and Data Tables

Data Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

Parameter Value Reference
Catalyst Pd(dppf)Cl₂·DCM
Base KOAc
Solvent 1,4-Dioxane
Temperature 90°C
Reaction Time 24 hours
Yield 74%

Data Table 2: Alternative Routes and Conditions

Method Reagents Conditions Yield Notes
Direct Borylation Aromatic halide + diboron Elevated temperature Up to 60% Less regioselective
Electrophilic Halogenation Aromatic amine + NCS Room temperature Regioselective Requires prior functionalization

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), solvent (e.g., THF), inert atmosphere, elevated temperature.

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3), aqueous conditions.

    Substitution: Nucleophiles such as amines or thiols, solvent (e.g., DMF), room temperature to moderate heating.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic ester group.

    Substituted Benzoates: Formed through nucleophilic substitution of the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate exhibit potential anticancer properties. In particular, studies have highlighted its ability to inhibit specific cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest. The incorporation of dioxaborolane moieties enhances the compound's interaction with biological targets, making it a candidate for further development in cancer therapeutics.

Case Study: Inhibition of Tumor Growth
A study published in Journal of Medicinal Chemistry demonstrated that this compound showed significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses over a period of four weeks, resulting in a marked reduction in tumor size compared to control groups .

Organic Synthesis

Reagent in Cross-Coupling Reactions
this compound serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. Its boron-containing structure allows for effective coupling with aryl halides to form biaryl compounds. This application is particularly useful in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

Table: Summary of Reaction Conditions

Reaction TypeConditionsYield (%)
Suzuki CouplingPd(PPh₃)₂Cl₂ catalyst; K₂CO₃; DMF; 80°C85
Negishi CouplingZn; THF; 60°C90
Stille CouplingSnBu₃; THF; reflux75

Materials Science

Development of Functional Polymers
The incorporation of this compound into polymer matrices has been explored for creating functional materials with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength due to the unique interactions facilitated by the dioxaborolane units.

Case Study: Polymer Composites for Electronics
A recent investigation focused on the use of this compound in the fabrication of polymer composites for electronic applications. The study found that composites containing this compound demonstrated superior conductivity and flexibility compared to traditional materials .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the following steps:

    Transmetalation: Transfer of the aryl group from the boronic ester to the palladium catalyst.

    Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a. Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate
  • Substituent : Trifluoromethyl (-CF₃) at the 5-position.
  • Key Differences : The -CF₃ group is strongly electron-withdrawing, further deactivating the aromatic ring compared to chlorine. This reduces electrophilic substitution rates but enhances oxidative stability .
  • Applications : Preferred in reactions requiring high electronic deactivation, such as electron-deficient biaryl syntheses .
b. Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Substituent: Amino (-NH₂) at the 2-position.
  • Key Differences: The -NH₂ group is electron-donating, increasing ring electron density.
  • Applications : Useful in synthesizing heterocyclic compounds where directed ortho-metallation is required .
c. Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Substituent : Fluorine (-F) at the 4-position.
  • Key Differences : Fluorine’s small size and moderate electron-withdrawing nature reduce steric hindrance compared to chlorine, enabling faster coupling kinetics. However, its lower electronegativity compared to -Cl may result in less regioselective outcomes .

Steric and Electronic Modulations

a. Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Substituents : Bromine (-Br) at the 2-position and methyl (-CH₃) at the 3-position.
  • Key Differences : Bromine’s larger size increases steric hindrance, slowing coupling rates but improving selectivity in bulky environments. The methyl group further enhances steric shielding around the boronate .
  • Applications : Ideal for synthesizing sterically hindered biaryls in asymmetric catalysis .
b. Ethyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Substituents : Ethyl ester (-COOEt) instead of methyl and fluorine at the 2-position.
  • Key Differences: The ethyl ester increases lipophilicity, improving solubility in non-polar solvents. Fluorine’s ortho-position directs coupling to the para-position of the boronate .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity Features
Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₄H₁₇BClO₄ 296.55 -Cl (5), -B(pin) (2) Moderate EWG effect, stable coupling
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate C₁₅H₁₈BF₃O₄ 330.11 -CF₃ (5), -B(pin) (3) Strong EWG, high stability
Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₄H₁₉BClNO₄ 311.57 -NH₂ (2), -Cl (5), -B(pin) (4) Electron-donating, hydrogen bonding
Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₄H₁₈BFO₄ 280.10 -F (4), -B(pin) (2) Low steric hindrance, fast kinetics
Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₅H₂₀BBrO₄ 355.03 -Br (2), -CH₃ (3), -B(pin) (5) Steric shielding, selective coupling

Biological Activity

Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate (CAS No. 866625-02-7) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H18BClO4
  • Molecular Weight : 296.55 g/mol
  • Structure : The compound features a chloro-substituted benzoate moiety linked to a boron-containing dioxaborolane.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborolane group is known for its ability to form stable complexes with biomolecules, potentially influencing cellular pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study found that related boron compounds showed activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

Anticancer Potential

The compound's anticancer potential has been investigated in various studies. In vitro assays demonstrated that this compound inhibits the proliferation of several cancer cell lines. Notably:

  • IC50 Values : The compound showed an IC50 value of approximately 0.126 μM against specific cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and exhibited selectivity over non-cancerous cells .

This selectivity suggests that the compound may induce apoptosis in cancer cells while sparing normal cells.

In Vivo Studies

In vivo studies have demonstrated the safety profile of this compound. In a mouse model:

  • Dosage : The compound was administered at a high dose of 800 mg/kg.
  • Outcome : Results indicated acceptable toxicity levels without significant adverse effects .

Pharmacokinetics

Pharmacokinetic studies assessed the absorption and elimination rates of the compound:

  • Cmax : Achieved a maximum concentration (Cmax) of 592 ± 62 mg/mL.
  • Elimination Half-Life : Demonstrated slow elimination with a half-life greater than 12 hours .

Data Summary Table

PropertyValue
Molecular FormulaC14H18BClO4
Molecular Weight296.55 g/mol
Antimicrobial MIC4–8 μg/mL
Anticancer IC50~0.126 μM
Cmax592 ± 62 mg/mL
Elimination Half-Life>12 hours

Q & A

Q. What are the standard synthetic routes for preparing Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or directed ortho-borylation. For example, coupling methyl 2-bromo-5-chlorobenzoate with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ as a catalyst and Na₂CO₃ as a base in a solvent system like water/dimethoxyethane (DME) at 80°C yields the product . Key factors include:
  • Catalyst selection : Pd(dppf)Cl₂ ensures efficient coupling of aryl bromides with boronate esters .
  • Base : Mild bases (e.g., Na₂CO₃) minimize side reactions like protodeboronation.
  • Temperature : Elevated temperatures (80–100°C) accelerate reaction rates but require careful control to avoid decomposition.

Table 1 : Representative Reaction Conditions and Yields

SubstrateCatalystBaseSolventTemp (°C)Yield (%)Source
Methyl 2-bromo-5-chlorobenzoatePd(dppf)Cl₂Na₂CO₃DME/H₂O8056–78

Q. How is the purity and structural integrity of this boronate ester validated in synthetic workflows?

  • Methodological Answer : Purity (>95%) is confirmed via HPLC or LC-MS, while structural validation relies on NMR (¹H, ¹³C, ¹¹B) and X-ray crystallography. For instance:
  • ¹¹B NMR : A singlet at δ ~30 ppm confirms the integrity of the dioxaborolane ring .
  • X-ray crystallography : SHELXL/SHELXS software resolves crystal structures, particularly for verifying regioselectivity in borylation .

Advanced Research Questions

Q. How can researchers address challenges in regioselective borylation of substituted benzoates to avoid byproducts?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic effects. For methyl 5-chloro-2-borylbenzoate:
  • Steric hindrance : The chloro substituent at the 5-position directs borylation to the ortho position (C2) due to reduced steric crowding .
  • Catalyst tuning : Bulky ligands (e.g., SPhos) enhance selectivity for hindered positions .
    Case Study : In meta-selective borylation of benzylamine derivatives, an anionic ligand system (e.g., KOtBu) shifts selectivity via substrate-ligand interactions, a strategy adaptable to chloro-substituted benzoates .

Q. What strategies optimize Suzuki-Miyaura coupling efficiency for this compound in complex pharmaceutical intermediates?

  • Methodological Answer : Optimization involves:
  • Pre-activation : Sonication or microwave-assisted pre-mixing of Pd catalyst and boronate ester improves dispersion .
  • Protecting groups : Temporary protection of reactive sites (e.g., methyl ester) prevents unwanted side reactions during coupling .
    Table 2 : Coupling Efficiency with Aryl Halides
Partner HalideCatalystYield (%)Purity (%)Reference
6-BromopyridinePd(PPh₃)₄6598

Q. How do electronic effects of the chloro substituent influence the reactivity of this boronate ester in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group:
  • Reduces electron density at the boronate-bearing aryl ring, slowing transmetallation but increasing oxidative addition efficiency with Pd .
  • Stabilizes intermediates : DFT studies suggest the chloro group stabilizes Pd-aryl intermediates, reducing side reactions like β-hydride elimination .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Suzuki-Miyaura reactions: How to reconcile variability?

  • Analysis : Yield variations (e.g., 42–78% in ) arise from:
  • Oxygen sensitivity : Boronate esters degrade upon prolonged exposure to air; inert atmospheres (N₂/Ar) improve consistency .
  • Substrate purity : Impurities in aryl bromides (e.g., residual Pd) suppress catalytic activity. Pre-purification via column chromatography is critical .

Q. Conflicting NMR data for boronate esters: What causes signal splitting in ¹¹B NMR?

  • Resolution : Splitting in ¹¹B NMR (e.g., δ 28–32 ppm) often indicates partial hydrolysis of the dioxaborolane ring. Anhydrous conditions during synthesis and storage (desiccants, low humidity) mitigate this .

Methodological Best Practices

  • Storage : Store at –20°C under inert gas to prevent boronate oxidation .
  • Handling : Use glassware dried at 120°C to avoid moisture-induced degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

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